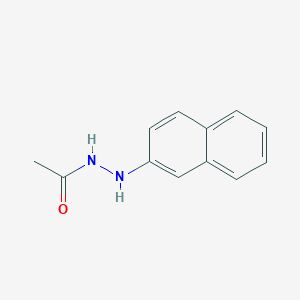

N'-(Naphthalen-2-yl)acetohydrazide

Description

General Context of Hydrazides and Hydrazones in Organic and Medicinal Chemistry

Hydrazides and their derivatives, hydrazones, are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond within a specific functional group. tpcj.orgmdpi.com Hydrazides possess the functional group -C(=O)NHNH2, while hydrazones contain the azomethine group (-NH–N=CH–) connected to a carbonyl group. mdpi.comnih.gov These compounds are pivotal in medicinal chemistry due to their wide array of biological activities. nih.govwisdomlib.org

The chemical versatility of the hydrazide-hydrazone scaffold is a key reason for its prominence. tpcj.org The presence of both nucleophilic and electrophilic sites allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex heterocyclic compounds like oxadiazoles, azetidinones, and thiazolidinones. mdpi.comnih.gov A common method for synthesizing hydrazide-hydrazone derivatives involves the condensation reaction of carboxylic acid hydrazides with various aldehydes or ketones. nih.govnih.gov

The biological significance of this class of compounds is extensive, with research demonstrating activities such as:

Antibacterial nih.govwisdomlib.org

Antifungal nih.govwisdomlib.org

Anticancer wisdomlib.orgnih.gov

Anti-inflammatory wisdomlib.orgnih.gov

Antitubercular nih.gov

Antiviral nih.gov

This broad spectrum of activity has cemented the role of hydrazides and hydrazones as privileged scaffolds in the ongoing search for new therapeutic agents. tpcj.orgnih.gov

Significance of the Naphthalene (B1677914) Moiety in Chemical Design

The naphthalene scaffold, which consists of two fused benzene (B151609) rings, is a fundamental building block in drug discovery and medicinal chemistry. nih.govekb.eg This bicyclic aromatic hydrocarbon is found in numerous natural products and synthetic compounds that exhibit significant biological effects. nih.govlifechemicals.com Its inclusion in a molecule's design is often associated with enhanced therapeutic potential. ekb.eg

The lipophilic (fat-soluble) nature of naphthalene can influence a molecule's ability to cross cell membranes, a critical factor in drug design. mdpi.com Furthermore, the planar structure of the naphthalene ring system allows for effective π-π stacking interactions with biological targets such as proteins and nucleic acids.

The versatility of the naphthalene moiety is demonstrated by its presence in a variety of FDA-approved drugs with diverse therapeutic applications. nih.govekb.eg These include:

Naftifine and Terbinafine: Antifungal agents. nih.govmdpi.com

Propranolol: A beta-blocker used for cardiovascular conditions. nih.govekb.eg

Naproxen and Nabumetone: Non-steroidal anti-inflammatory drugs (NSAIDs). nih.govekb.eg

Duloxetine: An antidepressant. nih.govekb.eg

Bedaquiline: An anti-tubercular agent. nih.govekb.eg

The wide range of pharmacological activities associated with naphthalene-containing compounds underscores its importance as a versatile platform for developing new drugs. nih.govekb.egijpsjournal.com

Overview of Research Directions for N'-(Naphthalen-2-yl)acetohydrazide Scaffolds

Research into scaffolds based on this compound primarily focuses on synthesis, structural elucidation, and the exploration of their biological potential. The core structure of this compound consists of a naphthalene ring linked to an acetohydrazide group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Systematic Name | This compound |

| Chirality | Achiral |

Synthetic routes to derivatives often start from naphthalene-containing acetic acids, which are then converted to the corresponding hydrazide. researchgate.net For example, 2-(naphthalene-1-yl)acetohydrazide can be synthesized from ethyl naphthalen-1-ylacetate and hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazide can then be reacted with various aldehydes to produce a range of Schiff bases, which are precursors to other heterocyclic compounds like azetidinones. researchgate.net

Crystallographic studies of related compounds, such as N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, provide valuable insights into the three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their behavior in biological systems. nih.goviucr.orgnih.gov

The biological investigation of these scaffolds is a major research driver. For instance, certain acetamide (B32628) derivatives bearing a naphthalene moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov One such derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed potent activity against nasopharyngeal carcinoma cells. nih.gov Other research has explored the potential of naphthalene-hydrazone derivatives as inhibitors of enzymes like carbonic anhydrase or as neuroprotective agents. researchgate.netnih.gov

| Derivative Type | Reported Biological Activity | Reference |

|---|---|---|

| N-(naphthalen-2-yl)acetamide derivatives | Antiproliferative (Anticancer) | nih.gov |

| Azetidinone derivatives from 2-(naphthalen-1-yl)acetohydrazide | Potential Anti-Parkinson's (Neuroprotective) | researchgate.net |

| Binuclear Ru(II)-1-naphthylhydrazine complex | Radical scavenging and Cytotoxic | mdpi.com |

| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase Inhibition | nih.gov |

The ongoing research into this compound and its derivatives continues to explore new synthetic methodologies and expand the understanding of their structure-activity relationships, aiming to develop novel compounds with specific and potent biological activities. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N'-naphthalen-2-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)13-14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUIFVCVGRVEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Naphthalen 2 Yl Acetohydrazide and Its Derivatives

Core Synthesis of Naphthyl-substituted Acetohydrazides

Condensation Reactions Utilizing Hydrazine (B178648) Hydrate (B1144303)

A prevalent and straightforward method for the synthesis of N'-(naphthalen-2-yl)acetohydrazide and its analogs involves the direct condensation of a suitable naphthyl-containing ester with hydrazine hydrate. nih.govnaturalspublishing.com This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), under reflux conditions. nih.gov

For instance, the synthesis of 2-(naphthalen-1-yl)acetohydrazide is achieved by refluxing a mixture of methyl 2-(naphthalen-1-yl)acetate and hydrazine hydrate in ethanol for several hours. nih.gov Upon cooling, the product precipitates and can be isolated in high yield. nih.gov Similarly, reacting ethyl 2-(naphthalen-2-yloxy)acetate with hydrazine hydrate is a common route to produce 2-(naphthalen-2-yloxy)acetohydrazide. nih.govresearchgate.net The general scheme for this transformation is the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the displacement of the alcohol and formation of the desired hydrazide.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

| Methyl 2-(naphthalen-1-yl)acetate | Hydrazine Hydrate | Ethanol | Reflux, 6 hours | 2-(Naphthalen-1-yl)acetohydrazide | 90 |

| Ethyl 2-(naphthalen-2-yloxy)acetate | Hydrazine Hydrate | Ethanol | Reflux, 8 hours | 2-(Naphthalen-2-yloxy)acetohydrazide | 88 |

| Naphthalene-2-carboxylic acid | Hydrazine Hydrate | Ethanol | Reflux | This compound | Not Specified |

Amide-Coupling Strategies

Amide-coupling strategies offer an alternative and often milder approach to the formation of the hydrazide bond. These methods typically involve the activation of a carboxylic acid, such as 2-(naphthalen-2-yloxy)acetic acid, followed by reaction with hydrazine. While specific examples for the direct synthesis of this compound using modern coupling reagents are not extensively detailed in the provided context, the general principles of amide bond formation are well-established. nih.govresearchgate.net

These reactions often employ coupling agents to facilitate the formation of an active ester or a similar intermediate, which is then readily attacked by the nucleophilic hydrazine. This approach can be advantageous when dealing with sensitive substrates or when trying to avoid the high temperatures often required for direct condensation. The development of novel ynamide coupling reagents, for example, has provided efficient methods for amide and peptide synthesis, which could theoretically be applied to the synthesis of hydrazides. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution presents another viable pathway for the synthesis of naphthyl-substituted acetohydrazides. This method can proceed via an SN2 mechanism, where a nucleophile displaces a leaving group on an electrophilic center. A recent development in hydrazide synthesis involves an SN2 reaction at the amide nitrogen atom. nih.govresearchgate.net This innovative approach utilizes O-tosyl hydroxamates as electrophiles that react with amine nucleophiles to form the N-N bond characteristic of hydrazides. nih.govresearchgate.net While a direct application to this compound is not explicitly described, this methodology offers a novel disconnection and could be adapted for its synthesis.

Another example of nucleophilic substitution is the reaction of a naphthol with a haloacetylhydrazide. For instance, 2-naphthol (B1666908) could potentially react with a reagent like 2-chloroacetohydrazide, where the naphthoxide anion acts as the nucleophile, displacing the chloride to form the desired product. This type of reaction is a fundamental transformation in organic synthesis.

Derivatization Techniques for Hydrazone Formation

Once the this compound core is synthesized, it serves as a key building block for creating a diverse library of derivatives. The most common derivatization involves the formation of hydrazones through condensation with various aldehydes and ketones.

Condensation with Aldehydes and Ketones

The reaction of this compound or its analogs with aldehydes and ketones is a robust and widely used method to generate a vast array of hydrazone derivatives. naturalspublishing.comacs.org This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone. naturalspublishing.com

These reactions are often carried out in a suitable solvent like absolute ethanol, sometimes with the addition of a catalytic amount of acetic acid, and may require refluxing for several hours. naturalspublishing.com The resulting hydrazones often precipitate from the reaction mixture upon cooling and can be purified by crystallization. naturalspublishing.com This method allows for the introduction of a wide variety of substituents onto the hydrazone framework, enabling the fine-tuning of the molecule's properties. For example, various substituted benzaldehydes and acetophenones have been condensed with naphthyl-containing acetohydrazides to produce a range of N'-benzylidene and N'-(1-phenylethylidene)acetohydrazide derivatives. naturalspublishing.com

| Hydrazide | Carbonyl Compound | Solvent | Conditions | Product Type |

| 2-(3-Cyano-6-(naphthalen-2-yl)-2-oxo-4-(p-tolyl)pyridin-1(2H)-yl)acetohydrazide | Benzaldehyde | Absolute Ethanol, Acetic Acid | Reflux, 5h | N'-Benzylideneacetohydrazide |

| 2-(3-Cyano-6-(naphthalen-2-yl)-2-oxo-4-(p-tolyl)pyridin-1(2H)-yl)acetohydrazide | Acetophenone | Absolute Ethanol, Acetic Acid | Reflux, 5h | N'-(1-Phenylethylidene)acetohydrazide |

| Nicotinic hydrazide | 1-Formylnaphthalen-2-yl 4-(dimethylamino)benzoate | Not Specified | Not Specified | 1-((2-Nicotinoylhydrazono)methyl)naphthalen-2-yl 4-(dimethylamino)benzoate |

Introduction of Heterocyclic Moieties

The versatile reactivity of the this compound scaffold also allows for its incorporation into various heterocyclic systems. nih.govrsc.org These reactions often involve tandem or multi-component processes where the hydrazide participates in cyclization reactions to form new rings.

For instance, the reaction of a naphthyl-containing precursor, 3-formyl-4H-benzo[h]chromen-4-one, with reagents like thiosemicarbazide (B42300) leads to the formation of naphthyl triazepine ketones. nih.govrsc.org In this case, the initial formation of a thiosemicarbazone is followed by an intramolecular cyclization. Similarly, reaction with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. nih.govrsc.org These synthetic strategies provide access to complex, multi-functionalized molecules that fuse the naphthalene (B1677914) core with various heterocyclic systems, significantly expanding the chemical space available for exploration. nih.govrsc.org

Functionalization through Alkylation and Acylation

The hydrazide moiety, -C(=O)NHNH-, in this compound is a versatile functional group that allows for further molecular elaboration through alkylation and acylation reactions. These reactions typically target the nitrogen atoms, which possess nucleophilic character.

Alkylation: The nitrogen atoms of the hydrazide group can be alkylated using various alkylating agents, such as alkyl halides. masterorganicchemistry.comlibretexts.org These reactions, often proceeding via nucleophilic substitution (SN2) mechanisms, allow for the introduction of diverse alkyl groups, which can significantly modify the compound's properties. masterorganicchemistry.com For instance, copper-catalyzed N-arylation of N-acyl-N'-substituted hydrazines with aryl iodides has been shown to regioselectively produce N-acyl-N',N'-disubstituted hydrazines. nih.gov This method provides a pathway to introduce additional aryl groups onto the hydrazide backbone, expanding the structural diversity of the resulting derivatives. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Acylation: Acylation introduces an acyl group (R-C=O) into a molecule. In the context of this compound, the terminal nitrogen atom is a primary site for acylation. Reactions with agents like carboxylic anhydrides or acyl chlorides can yield N,N'-diacylhydrazines. For example, studies on N′-arylbenzothiohydrazides have demonstrated that they react with carboxylic anhydrides to form acylated derivatives, which can then undergo further cyclization. rsc.org N-acylhydrazones, which can be formed from the parent hydrazide, are stable and act as versatile electrophiles in various synthetic transformations, highlighting the utility of the acylated hydrazide structure as a synthetic intermediate. nih.gov

These functionalization strategies are pivotal for creating libraries of this compound derivatives, enabling the exploration of structure-activity relationships for various applications.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazide derivatives to reduce waste, lower energy consumption, and eliminate the use of hazardous solvents. youtube.com Microwave-assisted synthesis and mechanochemical methods are at the forefront of these efforts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and higher product purity. fip.org The technique relies on the efficient heating of polar molecules through the interaction of the microwave energy with the molecular dipoles, leading to rapid and uniform heating of the reaction mixture.

The synthesis of hydrazide and hydrazone derivatives has been shown to benefit greatly from this technology. For instance, the synthesis of 2,2'-(naphthalene-2,7-diylbis(oxy))bis(N'-substituted acetohydrazide) derivatives was achieved by reacting the corresponding diacetohydrazide with various aldehydes under microwave irradiation (180 W) for just 1-2 minutes. researchgate.net Similarly, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives was accomplished using microwave power of 160-320 Watts for 2-8 minutes, yielding products in the range of 68-81%. fip.org These examples underscore the efficiency and practicality of microwave-assisted synthesis for preparing naphthalene-containing hydrazide derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Hydrazide Derivatives

| Starting Materials | Product Type | Microwave Power | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,2'-(naphthalene-2,7-diylbis(oxy))diacetohydrazide + Aromatic Aldehyde | Naphthalene-bis-Schiff Base | 180 W | 1-2 min | Not specified | researchgate.net |

| 2-Hydroxybenzohydrazide + Benzaldehyde Derivatives | N'-Benzylidene-2-hydroxybenzohydrazide | 160-320 W | 2-8 min | 68-81% | fip.org |

| 2-(2-Methyl-1H-benzimidazol-1-yl)-acetohydrazide + Aldehydes | Benzimidazole Hydrazone Derivatives | Not specified | 30-40 min | Not specified | jocpr.com |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide + Diketones/Aldehydes | Acridine-Acetazolamide Conjugates | Not specified | Not specified | Not specified | dtu.dk |

Mechanochemical Methods, Including Ball Milling

Mechanochemistry, which involves inducing chemical reactions through mechanical force, represents a paradigm shift in green synthesis. youtube.com These methods, such as grinding or ball milling, are often solvent-free, reducing waste and simplifying product work-up. nih.gov Ball milling utilizes the kinetic energy of grinding balls within a rotating or vibrating jar to drive chemical transformations. nih.govresearchgate.net

The synthesis of hydrazide derivatives has been successfully adapted to mechanochemical conditions. A notable example is the use of a simple grinding technique for the Knoevenagel condensation of hydrazides with aldehydes. tandfonline.commdpi.com In one study, novel hydrazide derivatives were synthesized by the mechanical grinding of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones using a catalytic amount of moist L-proline. mdpi.com This solvent-free method resulted in high yields with short reaction times, showcasing an efficient and environmentally friendly protocol. The L-proline catalyst could also be recovered and reused for several cycles without a significant loss of activity, further enhancing the sustainability of the process. tandfonline.com This approach demonstrates the potential of mechanochemistry to produce complex molecules like derivatives of this compound in a clean and efficient manner.

Table 2: Mechanochemical Synthesis of Hydrazone Derivatives via Grinding

| Hydrazide Component | Aldehyde/Ketone Component | Catalyst | Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| Benzil bis(cyanoacetylhydrazone) | Benzaldehyde derivatives | L-proline | Grinding | Environmentally benign, catalyst reusability | tandfonline.com |

| 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide | Benzaldehyde derivatives, Ketones | L-proline | Grinding | High yields, short reaction times, low cost, solvent-free | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy of N'-(Naphthalen-2-yl)acetohydrazide and its derivatives reveals characteristic absorption bands that confirm the presence of specific functional groups. For a related compound, N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide, the FT-IR spectrum shows C-H stretching vibrations of the naphthalene (B1677914) and benzene (B151609) rings in the range of 3086–3026 cm⁻¹. researchgate.net This is consistent with the typical range of 3000-3100 cm⁻¹ for such aromatic C-H stretching. researchgate.net The presence of the hydrazide group is also confirmed by its characteristic vibrational modes.

Table 1: FT-IR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3086–3026 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on molecular structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For a derivative, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the naphthalene protons. mdpi.com Specifically, multiplets are observed in the regions of δ 7.29–7.32 ppm, δ 7.47–7.51 ppm, and δ 7.77–7.86 ppm, with a singlet at δ 7.48 ppm. mdpi.com These signals correspond to the different protons on the naphthalene ring. The spectrum of another related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, shows aromatic protons in the range of 7.12-7.86 ppm. mdpi.com

Table 2: ¹H NMR Spectral Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | CDCl₃ | 7.29–7.32 | m | 1Hnapht(8) |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | CDCl₃ | 7.47–7.51 | m | 3Hnapht(12–14) |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | CDCl₃ | 7.48 | s | 1Hnapht(16) |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | CDCl₃ | 7.77–7.86 | m | 2Hnapht(9+11) |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com | - | 7.12-7.86 | - | Aromatic -CH protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a key signal appears around 158.9 ppm, which is attributed to the carbonyl carbon of the naphthyl group. mdpi.com The chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms; for instance, a carbon attached to an oxygen atom will have a higher chemical shift. libretexts.org The typical range for aromatic carbons is between 125-170 ppm. oregonstate.edu

Table 3: ¹³C NMR Spectral Data for this compound Derivatives

| Derivative | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | ~158.9 | Carbonyl carbon of the naphthyl group |

Multinuclear NMR Approaches

Multinuclear NMR extends beyond ¹H and ¹³C to other nuclei, offering additional structural insights. For instance, ³¹P NMR was used to characterize Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, showing a single signal at 12.14 ppm in the decoupled spectrum. mdpi.com The choice of nucleus depends on factors like natural abundance and sensitivity. huji.ac.il While ¹H is the most sensitive stable nucleus, other nuclei like ¹⁵N can be used, often requiring isotopic enrichment to overcome low natural abundance. huji.ac.ilnih.gov The use of different nuclei in NMR is a powerful approach for detailed structural analysis. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule. This compound exhibits UV-Vis absorption at approximately 325 nm, which is attributed to the extended conjugation of the naphthalene moiety. The naphthalene group is also responsible for the compound's fluorescence characteristics, making it potentially useful in applications like organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions associated with the aromatic naphthalene ring system and the carbonyl and hydrazide functional groups. The extended conjugation provided by the naphthalene moiety typically results in absorption maxima at specific wavelengths, which are indicative of the compound's electronic structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that allows for the analysis of large biomolecules and organic compounds with minimal fragmentation. tuwien.at In a typical MALDI-MS experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.gov This process facilitates the desorption and ionization of the analyte, typically as a singly charged ion, allowing for the determination of its molecular weight. tuwien.atnih.gov

Although specific MALDI-MS data for this compound is not available, the technique is well-suited for the analysis of hydrazide derivatives. For example, MALDI-TOF (Time-of-Flight) MS has been successfully used to characterize fatty acid hydrazides by converting them into their acetone (B3395972) hydrazone derivatives, which facilitates analysis and confirms their synthesis. researchgate.net This approach ensures that the detected species are indeed the target hydrazides. researchgate.net For this compound, with a molecular formula of C₁₂H₁₂N₂O, the expected monoisotopic mass would be approximately 200.09496 g/mol . A MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the identity of a newly synthesized compound or for elucidating the structures of unknown substances.

While a specific HRMS spectrum for this compound was not found, the analysis of a related naphthalene-containing compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, demonstrates the power of this technique. In that study, the exact mass of the [M+Na]⁺ ion was determined by ESI-HRMS to be 531.14039, which was in excellent agreement with the calculated mass of 531.14039 for the formula C₂₅H₂₅N₄O₆PNa⁺. mdpi.com This level of accuracy allows for the unambiguous confirmation of the molecular formula. mdpi.com For this compound (C₁₂H₁₂N₂O), HRMS would be expected to yield a highly accurate mass measurement that confirms its elemental composition.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Direct SC-XRD data for this compound is not currently published. However, the crystal structure of a closely related analog, N'-Acetyl-N'-phenyl-2-naphthohydrazide, has been determined. researchgate.net The study revealed that this compound crystallizes in the triclinic space group P-1. researchgate.net The detailed crystallographic data from this study provides a strong indication of the type of structural information that would be obtained for this compound.

Table 1: Crystallographic Data for the Related Compound N'-Acetyl-N'-phenyl-2-naphthohydrazide researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Formula Weight | 304.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

Data obtained from a study on a structurally similar compound.

Additionally, the crystal structure of another analog, N'-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ nih.goviucr.org

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing crystalline materials. ucmerced.edu It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing the degree of crystallinity of a bulk sample. units.it The technique involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid. ucmerced.edu

A PXRD pattern for this compound would consist of a series of peaks at characteristic 2θ angles. The position and intensity of these peaks are determined by the crystal lattice structure of the compound. By comparing the experimental PXRD pattern to a database or a calculated pattern from single-crystal data, one can confirm the identity and purity of the synthesized compound. While a specific PXRD pattern for this compound is not provided in the searched literature, this technique remains a fundamental tool for the solid-state characterization of such crystalline organic compounds. units.it

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This analysis is crucial for verifying that the empirical formula of a synthesized compound matches its theoretical composition. The primary method for this determination in organic compounds is high-temperature combustion, often referred to as the Dumas method or flash combustion. youtube.comelementar.com In this process, a small, accurately weighed sample is combusted at temperatures around 1000-1800°C in the presence of excess oxygen. youtube.com This reaction converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to dinitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). youtube.comelementar.com

For this compound, the molecular formula is C₁₂H₁₂N₂O, with a corresponding molecular weight of 200.24 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as the benchmark against which experimental results are compared. In typical practice, the experimentally determined values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values to confirm the compound's identity and purity. researchgate.net

Below is a table detailing the calculated elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 72.00 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |

| Total | 200.241 | 100.00 |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are particularly vital for assessing the thermal stability, decomposition profile, and purity of a compound.

TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the compound decomposes. The DTG curve, which is the first derivative of the TGA curve, plots the rate of mass loss versus temperature, helping to pinpoint the temperatures of maximum decomposition more precisely. researchgate.netresearchgate.net

While specific experimental TGA/DTA data for this compound are not extensively detailed in the available literature, the thermal behavior of related arylhydrazides and polyhydrazides can provide valuable insights. Studies on various hydrazide derivatives show that they are generally stable solids at room temperature. The thermal decomposition of hydrazides typically begins at temperatures above 180°C, with significant and often rapid mass loss occurring in the range of 300°C to 400°C. researchgate.net

The decomposition process for hydrazides can be complex. The initial stages often involve the cleavage of the N-N and N-C bonds of the hydrazide moiety. The thermal decomposition of the parent functional group, hydrazine (B178648), is known to yield gaseous products such as ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂), with the distribution of products being dependent on factors like temperature and pressure. nih.govnasa.gov For this compound, a multi-stage decomposition pattern would be expected. The initial mass loss would likely correspond to the fragmentation of the acetohydrazide side chain, followed by the decomposition of the more stable naphthalene ring at higher temperatures.

A hypothetical TGA analysis would likely show:

An initial flat region indicating thermal stability up to approximately 200°C.

One or more distinct steps of mass loss, corresponding to the decomposition of the hydrazide group and subsequently the aromatic naphthalene core at higher temperatures.

A final plateau representing the mass of any non-volatile residue at the end of the analysis.

This analytical approach is fundamental for characterizing the thermal limits within which the compound can be utilized and stored without degradation.

Computational and Theoretical Analysis of this compound Currently Unavailable in Scientific Literature

A comprehensive review of published scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies for the compound this compound. Despite its documented synthesis and recognized biological activities, detailed quantum chemical analyses as requested are not publicly available.

While computational studies have been performed on structurally similar compounds, such as N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide, which contains an additional ether linkage, this data is not applicable to this compound. Direct extrapolation of findings from one distinct molecule to another would be scientifically inaccurate. One available resource explicitly states that direct X-ray crystallographic data for N′-(Naphthalen-2-yl)acetohydrazide is not available, which often precedes and complements theoretical calculations.

Consequently, the generation of a detailed article covering the specific computational chemistry outline provided is not possible at this time due to the lack of foundational research data for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Electrochemical Properties Assessment

Theoretical calculations are instrumental in predicting the electrochemical behavior of N'-(Naphthalen-2-yl)acetohydrazide. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals are crucial in determining the molecule's reactivity and electronic properties. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and a greater ease of electron transfer, which is a key factor in electrochemical reactions. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties Prediction

Computational studies have suggested that hydrazone derivatives, including those structurally related to this compound, can exhibit significant nonlinear optical (NLO) properties. nih.gov These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser, leading to changes in the frequency, phase, or other characteristics of the light. The prediction of NLO properties is heavily reliant on quantum chemical calculations.

Key parameters such as the first hyperpolarizability (β) are calculated to assess a molecule's potential as an NLO material. nih.gov A high β value is indicative of a strong NLO response. For molecules to possess significant NLO properties, they often require a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the naphthalene (B1677914) ring can act as a π-bridge, and the hydrazide moiety can participate in charge transfer. Theoretical analyses, such as NBO (Natural Bond Orbital) analysis, can further elucidate the charge transfer interactions within the molecule that contribute to its NLO response. nih.gov Such studies have indicated that certain hydrazones can be effective NLO materials. nih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is crucial in medicinal chemistry for predicting the biological activity of a compound.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site. These simulations calculate the binding affinity, often expressed as a binding energy score, which provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

For example, computational studies on similar naphthalene-based compounds have utilized molecular docking to predict their binding affinities to various enzymes, such as those involved in cancer progression or microbial growth. These simulations are instrumental in understanding the compound's mechanism of action at a molecular level. The hydrazide group is often identified as a crucial part of the molecule for its interactions with target enzymes.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking also identifies the specific amino acid residues within the protein's binding site that interact with the ligand. d-nb.info These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the naphthalene moiety can participate in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, while the hydrazide group is capable of forming hydrogen bonds.

Understanding these key interactions is vital for structure-based drug design. By identifying the essential residues for binding, medicinal chemists can rationally design derivatives of this compound with modified substituents to enhance these interactions, potentially leading to improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand and protein over time, providing insights into the stability of the binding mode predicted by docking. researchgate.net

These simulations can reveal how the ligand and protein adapt to each other's presence and can highlight the flexibility of the binding site. For naphthalene-containing compounds, MD simulations have been used to confirm the formation of stable protective layers on surfaces, which is relevant for applications like corrosion inhibition. researchgate.net In a biological context, MD simulations can assess the stability of the ligand-receptor complex, helping to validate the docking results and providing a more realistic representation of the binding event in a physiological environment.

Quantum Chemical Calculations for Energetic and Electronic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties and energetics of this compound. nih.gov These calculations provide a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic charge distributions. nih.gov

By calculating properties such as Mulliken charges and spin densities, researchers can gain a detailed picture of the electron distribution within the molecule. nih.gov This information is crucial for understanding the molecule's reactivity and how it will interact with other molecules. For instance, DFT calculations can elucidate the energetic favorability of different conformations of the molecule and can provide insights into the barriers for chemical reactions. These fundamental energetic and electronic insights are essential for interpreting experimental data and for the rational design of new compounds with desired properties. nih.gov

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(Naphthalen-2-yl)acetohydrazide and its derivatives typically involves the reaction of the ligand with various metal salts in a suitable solvent. nih.govsemanticscholar.org The resulting complexes are often stable solids at room temperature. researchgate.netresearchgate.net

Formation of Complexes with Transition Metal Ions

This compound and its derivatives have been successfully used to synthesize complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II), Pd(II), and Mn(II). nih.govresearchgate.netnih.govbiomedpharmajournal.orgjmchemsci.com These reactions often result in the formation of amorphous or crystalline solids with distinct colors and properties. nih.govjmchemsci.com The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:2 being commonly observed. researchgate.net

In a typical synthesis, a solution of the metal salt (e.g., chloride or nitrate) is mixed with an ethanolic solution of the this compound derivative and refluxed for several hours. semanticscholar.orgresearchgate.net The resulting precipitate is then filtered, washed, and dried. semanticscholar.org

Spectroscopic and Analytical Confirmation of Coordination

A battery of spectroscopic and analytical techniques is employed to confirm the coordination of the this compound ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The IR spectra of the metal complexes typically show shifts in the vibrational frequencies of key functional groups compared to the free ligand. For instance, a shift in the C=O (carbonyl) and C=N (azomethine) stretching frequencies indicates the involvement of the oxygen and nitrogen atoms in coordination. nih.govresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov For example, in a Ni(II) complex, new bands around 570 cm⁻¹ and 440 cm⁻¹ have been assigned to Ni-O and Ni-N vibrations, respectively. nih.gov Similarly, for a Cu(II) complex, bands at 480 cm⁻¹ and 538 cm⁻¹ correspond to Cu-O and Cu-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy provide valuable structural information. nih.gov The chemical shifts of protons and carbons in the vicinity of the coordination sites are altered upon complexation. For example, in a Cd(II) complex, the naphthyl protons appear in a specific region (e.g., 7.39–8.07 ppm), and the NH proton signal is also shifted. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The spectra of the complexes often exhibit shifts in the absorption bands compared to the free ligand, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions. nih.gov For paramagnetic complexes like Co(II), Ni(II), and Cu(II), the weak d-d transitions can sometimes be observed, providing information about the geometry of the complex. nih.govsemanticscholar.org

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular weight of the complexes and confirm their composition. nih.govmdpi.com The fragmentation patterns observed in the mass spectra can also provide insights into the structure of the complexes. For instance, the molecular ion peak and subsequent fragmentation patterns corresponding to the loss of a ligand have been observed for Co(II), Ni(II), and Cu(II) complexes. nih.govmdpi.com

Elemental Analysis and Molar Conductance: Elemental analysis is performed to determine the empirical formula of the synthesized complexes. nih.govjmchemsci.com Molar conductivity measurements in solvents like DMSO help in determining the electrolytic nature of the complexes. researchgate.netjmchemsci.com Low molar conductance values typically indicate that the complexes are non-electrolytic. researchgate.net

Interaction Studies of Metal Complexes

The metal complexes of this compound exhibit interesting interaction profiles with biological macromolecules and organized assemblies.

Micellar Interactions

The interaction of these metal complexes with surfactants, such as sodium stearate (B1226849) (SS) and cetyltrimethylammonium bromide (CTAB), has been investigated to understand their behavior in micellar media. nih.gov These studies are often carried out by observing changes in the UV-Vis spectra of the complexes in the presence of increasing concentrations of the surfactant. nih.gov A bathochromic (red) shift in the maximum absorbance (λmax) of the complex upon addition of the surfactant indicates an interaction, suggesting a host-guest type of association. nih.gov The extent of this interaction can be quantified by calculating binding and partition attributes from the spectroscopic data. nih.gov

DNA Binding and Interaction Modes

The interaction of this compound-derived metal complexes with DNA is a significant area of research due to their potential applications in medicine. nih.govnih.gov UV-Vis spectroscopy is a common technique used to study these interactions. Changes in the absorption spectrum of the complex upon the addition of DNA can indicate the mode of binding.

Catalytic Applications of Naphthyl-Acetohydrazide Metal Complexes

The exploration of metal complexes derived from this compound as catalysts in chemical transformations is a niche yet emerging field. Hydrazone ligands, in general, are recognized for their ability to form stable and versatile metal complexes that can exhibit catalytic activity in a variety of organic reactions. scite.aisemanticscholar.orgresearchgate.net However, specific and detailed research into the catalytic applications of this compound metal complexes is limited.

Homogeneous and Heterogeneous Catalysis

The principles of homogeneous and heterogeneous catalysis offer two distinct avenues for the application of this compound metal complexes. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity due to the well-defined nature of the active species. rsc.orgresearchgate.net Conceptually, soluble metal complexes of this compound could be employed in this context. For instance, reviews on hydrazone complexes suggest their potential use in various transition metal-catalyzed reactions, although specific examples involving the naphthyl-acetohydrazide ligand are not prominent. scite.aisemanticscholar.orgresearchgate.net

Heterogeneous catalysis , on the other hand, involves a catalyst in a different phase from the reactants, which facilitates easier separation and recycling of the catalyst. nih.gov A common strategy is the immobilization of a homogeneous catalyst onto a solid support, such as silica. nih.gov While this approach has been successfully applied to other metal complexes, there is a lack of published research detailing the synthesis and catalytic performance of silica-supported this compound metal complexes.

The potential for these complexes in either catalytic system is theoretically plausible, given the known catalytic prowess of related hydrazone complexes in reactions like cross-coupling and oxidation. However, dedicated studies are required to establish their efficacy, scope, and operational stability in these roles.

Specific Catalytic Transformations (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.govnih.gov This reaction has found widespread use in drug discovery, materials science, and bioconjugation. d-nb.infoacs.org

The core of CuAAC catalysis revolves around the use of a copper(I) source, often stabilized by ligands to prevent disproportionation and enhance catalytic activity. beilstein-journals.orgnih.gov While a vast array of ligands have been explored for this purpose, a thorough review of the literature, including seminal papers and recent advancements in CuAAC, reveals no specific mention of this compound or its metal complexes being utilized as catalysts for this transformation. beilstein-journals.orgnih.govnih.govd-nb.infoacs.org The research to date has largely focused on other types of nitrogen- and phosphorus-based ligands.

The general field of hydrazone-based catalysts is an active area of research, with applications in various coupling reactions. acs.org For example, nickel complexes with pyridine-hydrazone ligands have been used in atroposelective Negishi cross-coupling reactions. acs.org This suggests that hydrazone scaffolds can be effective ligands in catalysis, but their specific application to click chemistry, and particularly the use of this compound complexes, has not been documented in the available scientific literature.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies and Mechanisms

Investigations into the inhibitory effects of N'-(Naphthalen-2-yl)acetohydrazide and related compounds have spanned several classes of enzymes. The following sections detail the findings from these studies.

Inhibition of Kinases (e.g., c-Met Kinase)

A review of the scientific literature did not yield specific data regarding the inhibition of kinases, including c-Met kinase, by this compound.

Ribonucleotide Reductase (RR) Inhibition

While direct studies on this compound are limited, extensive research has been conducted on a structurally related non-nucleoside compound, naphthyl salicyl acyl hydrazone (NSAH) . NSAH acts as a reversible and competitive inhibitor of human ribonucleotide reductase (hRR), an essential enzyme for DNA synthesis and a key target in cancer therapy. acs.orgpnas.org

The mechanism of inhibition involves NSAH binding to the catalytic site (C-site) of the hRRM1 subunit of the enzyme. pnas.orgpnas.org This binding action physically blocks the natural substrate from accessing the active site. Crystallographic studies have detailed how NSAH occupies the space where the diphosphate (B83284) ribose and base of the substrate would normally bind. acs.orgpnas.org Kinetic studies have further elucidated the specifics of this interaction, providing key inhibitory constants. pnas.org The discovery of NSAH has spurred the development of more potent analogs, such as compound E-3f , which demonstrates improved inhibitory activity against hRR. acs.org

Ribonucleotide Reductase Inhibition Data

| Compound | Target Enzyme | Inhibition Constant | Value | Mechanism |

|---|---|---|---|---|

| Naphthyl salicyl acyl hydrazone (NSAH) | Human Ribonucleotide Reductase (hRR) | IC₅₀ | 32 ± 10 µM pnas.org | Competitive, Reversible pnas.org |

| Naphthyl salicyl acyl hydrazone (NSAH) | Human Ribonucleotide Reductase M1 (hRRM1) | Kᵢ | 5.0 µM pnas.org | |

| Naphthyl salicyl acyl hydrazone (NSAH) | Human Ribonucleotide Reductase M1 (hRRM1) | Kₔ | 37 ± 4 µM pnas.org | |

| E-3f | Human Ribonucleotide Reductase (hRR) | IC₅₀ | 5.3 ± 1.8 µM acs.org | Competitive, Reversible acs.org |

Carbonic Anhydrase-II Inhibition

Specific studies on the inhibition of Carbonic Anhydrase-II (CA-II) by this compound were not identified in the available literature. However, research into other classes of hydrazide-hydrazones demonstrates that this chemical scaffold can produce potent CA-II inhibitors. A series of novel 1,2,4-triazole (B32235) derived hydrazide-hydrazones were found to be effective inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). tandfonline.com For instance, compound 5i from this series showed significant inhibitory activity against hCA II, with potency in the low nanomolar range, which was superior to the standard inhibitor Acetazolamide. tandfonline.com

Carbonic Anhydrase-II Inhibition by Hydrazide-Hydrazone Derivatives

| Compound | Target Enzyme | Inhibition Constant | Value (nM) |

|---|---|---|---|

| Compound 5i (2-Cl-6-F-phenyl substituted) | hCA II | IC₅₀ | 13.07 tandfonline.com |

| Acetazolamide (Standard) | hCA II | IC₅₀ | 57.75 tandfonline.com |

Paraoxonase 1 (PON1) Inhibition

A review of the scientific literature did not yield specific data regarding the inhibition of Paraoxonase 1 (PON1) by this compound or its close analogs.

Urease Enzyme Inhibition

No specific data on the inhibition of the urease enzyme by this compound was found in a review of the available scientific literature.

Cyclooxygenase-2 (COX-2) Inhibition

Direct inhibitory data for this compound against Cyclooxygenase-2 (COX-2) is not available. However, research on other naphthalene-containing derivatives indicates that this moiety is a key feature in some potent and selective COX-2 inhibitors. researchgate.net For example, a series of naphthalene-nicotinonitrile hybrids were synthesized and evaluated for anti-inflammatory activity, with several compounds showing strong inhibition of COX-2. nih.gov An amide-linked compound containing a naphthalen-1-yl group also displayed significant and selective inhibitory activity towards COX-2, with a potency greater than the well-known inhibitor Celecoxib. researchgate.net These findings suggest that the naphthalene (B1677914) skeleton can contribute significantly to binding affinity at the COX-2 active site. nih.gov

COX-2 Inhibition by Naphthalene Derivatives

| Compound | Target Enzyme | Inhibition Constant | Value (µM) | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|---|---|

| Amide-linked naphthalen-1-yl compound (12, R¹ = naphthalen-1-yl; R² = F) | COX-2 | IC₅₀ | 0.22 researchgate.net | 179.18 researchgate.net |

| Naphthalene-triazepine hybrid (8) | COX-2 | IC₅₀ | 0.25 nih.gov | 1138 nih.gov |

| Celecoxib (Standard) | COX-2 | IC₅₀ | 0.26 nih.gov | 957.3 nih.gov |

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition

The human epidermal growth factor receptor 2 (HER2) is a validated target in cancer therapy, particularly for breast cancer. acs.org Inhibition of its tyrosine kinase domain is a key therapeutic strategy. nih.gov While extensive research has been conducted to develop HER2 inhibitors, with lapatinib (B449) being an FDA-approved example, resistance remains a significant challenge. acs.orgnih.gov Resistance mechanisms often involve the activation of compensatory downstream signaling pathways, such as those involving PI3-K/Akt and Ras/MAPK. nih.gov

Currently, there is limited direct evidence in the scientific literature detailing the inhibitory activity of this compound specifically against Epidermal Growth Factor Receptor (EGFR) and HER2. Research into novel inhibitors is ongoing, exploring various chemical scaffolds to overcome resistance to existing therapies like trastuzumab and lapatinib. nih.govyoutube.com The development of new agents with unique mechanisms for targeting HER2 signaling is an active area of investigation. youtube.com

In vitro Enzyme Inhibition Study Design Considerations

The evaluation of this compound and related hydrazone derivatives as enzyme inhibitors requires carefully designed in vitro studies. These studies are fundamental to determining the potency and mechanism of inhibition.

A typical study design involves several key steps:

Assay Selection: The choice of assay depends on the target enzyme. Fluorometric methods, such as the Amplex Red® reagent assay, and colorimetric assays are commonly used to measure enzyme activity. researchgate.netnih.govresearchgate.net

Determination of IC50: The half-maximal inhibitory concentration (IC50) is a primary metric, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by testing a range of inhibitor concentrations. researchgate.netnih.gov

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied. This involves measuring reaction velocities at various substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. researchgate.netnih.gov These plots help in the calculation of the inhibition constant (Ki), which provides a more precise measure of the inhibitor's potency. researchgate.net

Molecular Docking: In silico molecular docking studies are frequently employed to complement experimental data. researchgate.netekb.egnih.gov These computational methods predict the binding mode and affinity of the inhibitor within the enzyme's active site, offering insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are responsible for the inhibitory activity. nih.govekb.eg

Controls and Reproducibility: The use of reference inhibitors or standard drugs (e.g., moclobemide (B1677376) for MAO-A) is crucial for validating the assay and comparing the potency of the new compound. nih.gov All experiments are typically performed in triplicate to ensure the reproducibility of the results.

This systematic approach allows for the thorough characterization of a compound's inhibitory profile, guiding further optimization and development. acs.org

Cellular Mechanisms of Action (Excluding Clinical Outcomes)

Apoptosis Induction Pathways (e.g., Procaspase-3 Activation, Caspase-Dependent Apoptosis)

This compound and structurally related hydrazones can exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death, through caspase-dependent pathways. nih.govoncotarget.com Apoptosis is a highly regulated process mediated by a family of cysteine proteases called caspases. nih.gov These enzymes exist as inactive zymogens (procaspases) and are activated in a cascade. illinois.edu

The apoptotic pathway can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govcaltech.edu Both pathways converge on the activation of executioner caspases, such as caspase-3. nih.gov The activation of caspase-3 is a critical event, as this enzyme is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. illinois.edu

Research on related acetohydrazide derivatives shows they can function as small molecule activators of procaspase-3. nih.gov Cellular apoptotic pathways often culminate in the activation of procaspase-3 to produce the active caspase-3 enzyme. illinois.edu Studies on similar compounds have demonstrated that treatment can lead to increased cleavage of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3. oncotarget.comnih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins. oncotarget.comnih.gov An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the release of cytochrome c from the mitochondria, initiating the activation of the caspase-9 and subsequently caspase-3 cascade. oncotarget.com This caspase-dependent mechanism represents a key pathway through which hydrazone compounds can induce cell death in cancer cells. oncotarget.comnih.gov

Reactive Oxygen Species (ROS) Production

The induction of excessive levels of reactive oxygen species (ROS) is a recognized strategy for triggering cancer cell death, as these cells are often under heightened baseline oxidative stress. nih.gov Some bioactive small molecules exert their effects by disrupting the cellular redox balance. nih.gov One established mechanism involves the depletion of cellular glutathione. nih.gov Glutathione is a critical antioxidant, and its depletion can lead to a surge in ROS levels, causing oxidative damage and initiating apoptosis. nih.gov

Furthermore, the chemical structure of a compound can directly contribute to ROS generation. For instance, molecules containing a nitro group can undergo a one-electron reduction to form an unstable nitro radical anion. nih.gov This radical can be oxidized back to its original form by molecular oxygen, which in turn is reduced to a highly reactive superoxide (B77818) anion, a key ROS. nih.gov The generation of ROS can also lead to the release of cytochrome c from mitochondria, further amplifying the apoptotic signal. nih.gov Supplementation with antioxidants like N-Acetyl Cysteine has been shown to mitigate cell toxicity caused by compounds that generate significant oxidative stress, underscoring the role of ROS in their mechanism of action. nih.gov

Target Engagement and Molecular Interaction Profiling

Understanding how this compound interacts with its molecular targets is crucial for elucidating its mechanism of action. Molecular docking is a powerful computational tool used for this purpose. ekb.eg It allows for the prediction of binding conformations and affinities between a small molecule and a protein target at the atomic level. nih.govacs.org

For hydrazone derivatives, molecular docking studies have been instrumental in supporting experimental findings from in vitro enzyme inhibition assays. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of an enzyme, providing a rationale for the compound's inhibitory activity. nih.gov

Derivatives containing the naphthalen-2-yloxy acetohydrazide scaffold have been evaluated through molecular docking against targets like histone deacetylases (HDACs), with some compounds showing favorable binding energies. ekb.egekb.eg Similarly, other hydrazone compounds have been docked against targets such as Akt, monoamine oxidases (MAO), and carbonic anhydrase-II to rationalize their observed inhibitory effects. nih.govresearchgate.netacs.orgnih.gov This in silico profiling helps to identify and validate potential biological targets and guides the structural optimization of these compounds to enhance their affinity and selectivity. acs.org

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

The naphthalene moiety is a core component of several commercially available antimicrobial drugs, and numerous synthetic naphthalene derivatives exhibit significant antibacterial and antifungal properties. researchgate.netekb.eg this compound and its related structures have demonstrated notable antimicrobial activity against a range of pathogens.

The mechanism of action often involves the inhibition of essential microbial enzymes. The hydrazide group is considered crucial for the interaction with target enzymes, where binding to the active site can disrupt vital metabolic pathways. For instance, some hydrazide-hydrazone derivatives have shown potent inhibitory activity against bacterial DNA gyrase, an enzyme essential for DNA replication, which is a validated target for antibacterial agents.

In the context of antifungal activity, hydrazide derivatives have been evaluated against various human pathogenic Candida species. nih.gov Some N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have shown antifungal activity comparable to the standard drug ketoconazole. nih.gov The proposed mechanisms for antifungal action can vary. For azole-based acetohydrazides, the mechanism can involve inducing apoptosis in fungal cells, potentially by disrupting the intracellular redox balance. nih.gov Other antifungal mechanisms for related compounds include the inhibition of laccase, an enzyme secreted by pathogenic fungi that plays a role in virulence. nih.gov

The table below summarizes the reported antibacterial activity of naphthalimide hydrazide derivatives against various bacterial strains, highlighting their potential, particularly against resistant pathogens like carbapenem-resistant A. baumannii. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of select naphthalimide hydrazide derivatives against Carbapenem-Resistant Acinetobacter baumannii (CRAB). Data sourced from a study on naphthalimide hydrazide derivatives. nih.gov

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies

Influence of Naphthalene (B1677914) Moiety and Aromatic Systems on Activity

The position of substitution on the naphthalene ring can significantly impact biological activity. For instance, studies on various naphthalene derivatives have shown that the substitution pattern can dictate the type and potency of their therapeutic effects. researchgate.net While specific SAR data for N'-(Naphthalen-2-yl)acetohydrazide is limited in the public domain, general principles from related structures suggest that the 2-position of the naphthalene ring provides a specific spatial arrangement that is likely crucial for its interaction with its biological target.

The replacement of the naphthalene ring with other aromatic systems can lead to variations in activity. For example, substituting the naphthalene group with a simpler phenyl ring or a more complex heterocyclic system would alter the molecule's size, shape, and electronic distribution, thereby affecting its binding affinity and efficacy. Research on related hydrazone derivatives has demonstrated that the nature of the aromatic moiety is a key determinant of their biological action. phytojournal.comresearchgate.net

Role of Hydrazone Linkage as a Pharmacophoric Element

The hydrazone linkage (-NH-N=CH-) is a versatile and privileged pharmacophore in medicinal chemistry, known for its presence in compounds with diverse biological activities. phytojournal.comresearchgate.net This functional group is characterized by its ability to form stable complexes with metal ions, which can be a crucial aspect of its mechanism of action. tpcj.org The hydrazone moiety imparts a degree of structural rigidity while also allowing for the existence of geometric isomers, which can influence receptor binding.

The hydrazone group in this compound and related compounds is a key structural element that contributes to their biological effects. It acts as a bridge, connecting the naphthalene ring to other parts of the molecule. The electronic properties of the hydrazone linkage, including its ability to act as a hydrogen bond donor and acceptor, are vital for its interactions with biological macromolecules. tpcj.orgnih.gov The hydrolytic stability of the hydrazone bond is also a significant factor, with some hydrazone-containing compounds being designed as prodrugs that release the active agent under specific physiological conditions, such as the acidic environment of tumor cells. nih.govresearchgate.net

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the this compound scaffold can have a profound impact on its biological potency and selectivity. The nature, position, and size of these substituents can modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and target-binding affinity.

For example, the addition of electron-donating or electron-withdrawing groups to the naphthalene ring or other parts of the molecule can alter the electronic density of the hydrazone linkage and the aromatic system, thereby influencing its reactivity and interaction with biological targets. Studies on other naphthalene-based compounds have shown that substituents can dramatically alter their anticancer or anti-inflammatory activities. nih.govnih.gov For instance, in a series of naphthoquinone-naphthol derivatives, the introduction of an oxopropyl group at the ortho-position of the quinone group significantly enhanced anticancer activity. nih.gov Conversely, the addition of other substituents, such as a 4-ethoxy or a 4-nitro group, had varying and sometimes detrimental effects on activity. nih.gov

The following table summarizes the impact of different substituents on the anticancer activity of a series of marine naphthoquinone-naphthol derivatives, illustrating the principles of how substitutions can modulate biological potency.

| Compound | Substituent | HCT116 IC50 (µM) | PC9 IC50 (µM) | A549 IC50 (µM) |

| 5 | (Reference Compound) | 5.27 | 6.98 | 5.88 |

| 10a | 4-OEt | >20 | >20 | >20 |

| 10b | 4-F | 5.66 | 6.98 | >20 |

| 10c | 4-NO2 | 5.66 | >20 | >20 |

| 13 | ortho-oxopropyl | 1.18 | 0.57 | 2.25 |

Data sourced from a study on marine naphthoquinone-naphthol derivatives. nih.gov

Conformational Flexibility and Geometric Isomerism (e.g., E/Z isomers)

The conformational flexibility of this compound and its analogs plays a crucial role in their biological activity. The molecule is not a rigid structure and can adopt various conformations due to rotation around its single bonds. This flexibility allows the molecule to adapt its shape to fit into the binding site of its biological target. The planarity of the 2-[(naphthalen-2-yl)oxy]acetamidyl unit is a notable structural feature. nih.gov

Applications in Materials Science and Analytical Chemistry

Development of Chemosensors and Probes

The quest for highly sensitive and selective chemosensors for the detection of various ions and molecules is a significant area of research. The N'-(Naphthalen-2-yl)acetohydrazide scaffold serves as a foundational structure for creating such sensors. By modifying the hydrazide group, typically through condensation reactions to form Schiff bases or hydrazones, researchers have developed a range of fluorescent and colorimetric probes.

Detection of Metal Ions (e.g., Al³⁺)

While direct studies on this compound as a chemosensor for aluminum ions (Al³⁺) are not extensively documented, the broader class of naphthalene-based hydrazide derivatives, especially their Schiff base forms, has demonstrated significant potential in this area. These sensors often operate on the principle of chelation-enhanced fluorescence (CHEF). nih.gov

Schiff base derivatives synthesized from hydrazides and aldehydes containing hydroxyl groups can selectively bind with Al³⁺. This interaction often restricts the intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity, allowing for sensitive detection. For instance, a naphthalene (B1677914) derivative Schiff base has been shown to exhibit a strong fluorescence enhancement specifically in the presence of Al³⁺ ions. nih.gov The binding stoichiometry is often found to be 1:1 between the sensor and the metal ion, a characteristic confirmed through methods like Job's plot analysis. researchgate.netnih.gov

The detection limits for such naphthalene-based sensors can be remarkably low, often reaching micromolar (μM) and even nanomolar (nM) concentrations, highlighting their sensitivity. researchgate.netnih.govnih.gov The development of these sensors is crucial due to the environmental and biological implications of aluminum.

Table 1: Performance of Naphthalene-Based Schiff Base Sensors for Al³⁺ Detection

| Sensor Type | Detection Limit | Binding Ratio (Sensor:Al³⁺) | Key Observation |

| Naphthalene Derivative Schiff Base nih.gov | Not specified | 1:1 | Strong fluorescence enhancement |

| 2-hydroxynaphthaldehyde derivative nih.gov | 0.04 μM | 1:1 | "Off-on" fluorescence response |

| Asymmetric Schiff Base (AMMN) rsc.org | 0.53 μM | 1:1 | High selectivity and sensitivity |

| Naphthalene Derivative Receptor (H2L) nih.gov | Not specified | Not specified | Chelation-enhanced fluorescence |

Sensing of Anions (e.g., HF₂⁻)

The detection of anions is another critical area in analytical chemistry, and hydrazone derivatives have been explored for this purpose. While specific research on this compound for the detection of the bifluoride ion (HF₂⁻) is limited, related hydrazone structures have shown an ability to act as colorimetric anion sensors. nih.gov

The sensing mechanism in these systems often relies on the formation of hydrogen bonds between the N-H protons of the hydrazone and the target anion. This interaction can lead to a deprotonation of the sensor molecule, resulting in a noticeable color change. For instance, certain anthracene-based hydrazone receptors have demonstrated selectivity for anions like acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), causing fluorescence quenching upon binding. nih.gov The presence of electron-withdrawing groups on the aromatic ring of the hydrazone can enhance its acidity and, consequently, its anion binding affinity.

Detection of Organic Molecules (e.g., Nitro Explosives)

The development of fluorescent materials for the detection of nitroaromatic compounds, which are common components of explosives, is of significant interest for security and environmental monitoring. While direct applications of this compound are not widely reported, conjugated polymers incorporating naphthalene derivatives have been shown to be effective in this regard. rsc.org

These polymer-based sensors often exhibit aggregation-enhanced emission (AEE), a phenomenon where the fluorescence intensity increases in the aggregated state. The detection mechanism typically involves fluorescence quenching upon interaction with electron-deficient nitroaromatic compounds. The porous nature and large surface area of these polymer films can facilitate the diffusion of analyte molecules, leading to a rapid and sensitive response. For example, triphenylene (B110318) derivatives have been developed as potent chemosensors for various nitroaromatic explosives, including picric acid and trinitrotoluene (TNT), with detection limits in the picogram range. rsc.org

Integration into Advanced Materials

Beyond its use in sensor development, the this compound structure and its derivatives are valuable precursors and components in the creation of advanced materials with specific optical and functional properties.

Precursors for Electroluminescent Devices

Naphthalene derivatives are widely utilized in the field of organic light-emitting diodes (OLEDs) due to their excellent thermal and morphological stability, as well as their charge-transporting properties. These compounds can function as emitters, hosts, or charge-transporting materials in OLED devices.